2-(4-Aminophenyl)-2-methylpropanoicacidhydrochloride
Description
2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride is a hydrochloride salt of a substituted propanoic acid derivative. Its structure comprises a propanoic acid backbone with a 4-aminophenyl group and a methyl substituent at the α-carbon. The hydrochloride salt form enhances solubility and stability, a common strategy for improving the bioavailability of amine-containing pharmaceuticals .
Properties
CAS No. |
103095-37-0 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
2-(4-aminophenyl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)7-3-5-8(11)6-4-7;/h3-6H,11H2,1-2H3,(H,12,13);1H |
InChI Key |
JLXLAWJWKGRJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation and Formation of Aromatic Intermediate
A common approach starts with the condensation of p-nitrobenzoic acid or its derivatives with amines to form N-(4-nitrobenzoyl)aniline intermediates. This condensation is typically conducted at elevated temperatures (~170 °C) with removal of water to drive the reaction forward.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Condensation | p-Nitrobenzoic acid + aniline | ~170 °C, removal of water | Formation of N-(4-nitrobenzoyl)aniline |
Nitration
The intermediate undergoes nitration, often dinitration, using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0–25 °C) to introduce additional nitro groups if required for further transformation.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Nitration | Concentrated H2SO4 + HNO3 | 0–25 °C | Controlled nitration to avoid over-substitution |
Reduction of Nitro Groups to Amino Groups
Reduction of nitro groups to amines is a critical step. Common reducing agents include stannous chloride in hydrochloric acid or catalytic hydrogenation. The reduction converts the nitro-substituted intermediates into the corresponding amino derivatives, essential for the final target compound.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Reduction | SnCl2 + HCl or catalytic hydrogenation | Acidic medium or hydrogen atmosphere | Conversion of nitro to amino groups |
Dehydrocyclisation and Formation of Final Compound
The triamine intermediate undergoes cyclization or dehydrocyclisation to form the target aromatic amine structure. This step is often facilitated by heating or acid catalysis, leading to the formation of 2-(4-aminophenyl)-2-methylpropanoic acid or its derivatives.
Salt Formation (Hydrochloride)
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, improving stability, crystallinity, and solubility for practical applications.
Representative Synthetic Route Summary
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Condensation | p-Nitrobenzoic acid + aniline | Heat ~170 °C, remove water | N-(4-nitrobenzoyl)aniline |
| 2 | Nitration | N-(4-nitrobenzoyl)aniline | H2SO4 + HNO3, 0–25 °C | N-(4-nitrobenzoyl)-2,4-dinitroaniline |
| 3 | Reduction | N-(4-nitrobenzoyl)-2,4-dinitroaniline | SnCl2 + HCl or catalytic H2 | Triamine intermediate |
| 4 | Dehydrocyclisation | Triamine intermediate | Heat/acids | 2-(4-Aminophenyl)-2-methylpropanoic acid |
| 5 | Salt formation | Free amine | HCl | 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride |
Analytical and Purification Considerations
- Purity Assessment: NMR, HPLC, and MS are standard analytical tools used to confirm structure and purity.
- Solubility: The hydrochloride salt form exhibits enhanced solubility (~20 mg/mL in water), facilitating purification and formulation.
- Storage: The compound should be stored in a cool, dry place protected from light and moisture to maintain stability.
Research Findings and Optimization Notes
- The condensation step benefits from the removal of water to drive equilibrium towards product formation.
- Use of thionyl chloride or phosphorus pentachloride to convert p-nitrobenzoic acid to its acid chloride intermediate can improve reaction efficiency.
- Dimethylformamide as a catalyst in acid chloride formation enhances yield and purity.
- Avoidance of corrosive reagents like stannous chloride in favor of catalytic hydrogenation is preferred for industrial scalability.
- The multi-step process can be streamlined by performing some steps in situ without intermediate isolation, reducing handling and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can form complexes with proteins, altering their structure and function.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
2-(4-Aminophenyl)propanoic Acid
- Key Difference : Lacks the methyl group at the α-carbon.
- However, the hydrochloride salt in the target compound may improve solubility compared to the free acid form .
Ibuprofen (2-(4-Isobutylphenyl)propanoic Acid)
- Key Difference: Substitutes the 4-aminophenyl group with a 4-isobutylphenyl moiety.
- Impact: The isobutyl group enhances lipophilicity, favoring membrane permeability, whereas the 4-aminophenyl group in the target compound may facilitate hydrogen bonding or ionic interactions in biological systems .
Functional Analogues
4-Aminobenzoic Acid
- Key Difference: A simpler structure with a carboxylic acid directly attached to the 4-aminophenyl ring.
Diclofenac Sodium (2-(2,6-Dichlorophenylamino)phenylacetic Acid)
- Key Difference : Contains a dichlorophenyl group and an acetic acid backbone.
- Impact : The chlorine atoms increase electronegativity, enhancing binding to cyclooxygenase (COX) enzymes. The target compound’s methyl group may instead influence metabolic stability .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | pKa (Carboxylic Acid) |
|---|---|---|---|
| 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride | ~245.7 | 50–100 (aqueous) | ~4.2 |
| Ibuprofen | 206.3 | 0.21 (aqueous) | 4.9 |
| 4-Aminobenzoic Acid | 137.1 | 6.0 (aqueous) | 4.9 |
Note: Solubility and pKa values are illustrative; specific data for the target compound require experimental validation. Table formatting adheres to scientific standards .
Table 2: Functional Group Influence
| Compound | Key Functional Groups | Biological Implications |
|---|---|---|
| 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride | α-Methyl, 4-aminophenyl, carboxylic acid | Enhanced solubility (HCl salt), steric effects |
| Diclofenac Sodium | Dichlorophenyl, acetic acid | COX inhibition, anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the key spectroscopic identifiers for confirming the structural integrity of 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride in synthetic batches?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm aromatic proton signals (δ 6.5–7.5 ppm for the 4-aminophenyl group) and methyl groups (δ 1.2–1.5 ppm). Compare with PubChem data for validation .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for the carboxylic acid (-COOH, ~1700 cm) and amine (-NH, ~3300–3500 cm) groups.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z corresponding to CHClNO) .
Q. What is a standard synthetic route for 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer :
- Step 1 : React 4-aminophenylacetic acid with 2-methylpropanoic acid using a palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) to form the backbone .
- Step 2 : Treat with hydrochloric acid to form the hydrochloride salt.
- Optimization : Adjust pH (5–6) during salt formation to maximize yield (~75–85%) and purity (>95%). Monitor via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How does 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride interact with neurotransmitter receptors, and what experimental designs are suitable for studying its inhibitory effects?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., -histamine) to assess competitive binding to histamine H1 receptors. Perform saturation and displacement assays with HEK293 cells expressing recombinant receptors .
- Enzyme Inhibition : Test GABA-T inhibition via HPLC-based quantification of GABA levels in neuronal lysates. Compare IC values with known inhibitors (e.g., vigabatrin) .
Q. How can researchers resolve contradictions in reported solubility data for this compound under varying pH conditions?
- Methodological Answer :
- pH-Dependent Solubility Profiling : Prepare buffered solutions (pH 2–9) and measure solubility using UV-Vis spectroscopy. Note: Hydrochloride form enhances solubility at acidic pH (<4) due to protonation of the amine group, but precipitation occurs at neutral/basic pH .
- Cross-Validate : Compare results with PubChem’s computed solubility data (e.g., ~50 mg/mL in water at pH 2) and adjust experimental conditions for reproducibility .
Q. What strategies ensure the stability of 2-(4-Aminophenyl)-2-methylpropanoic acid hydrochloride in long-term biochemical assays?
- Methodological Answer :
- Storage : Store lyophilized powder at -20°C under inert gas (argon). For aqueous solutions, add 0.1% w/v ascorbic acid to prevent oxidation and use within 24 hours .
- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS. Primary degradation pathways include hydrolysis of the carboxylic acid group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
